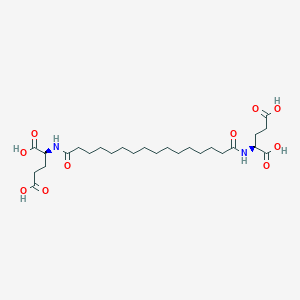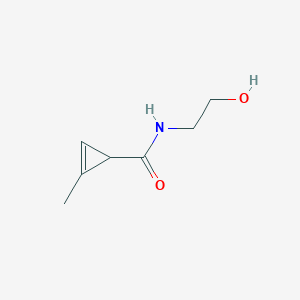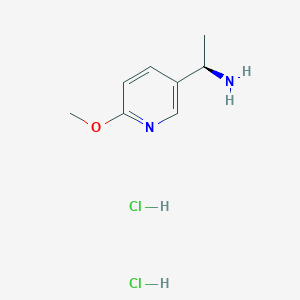
(2S,2'S)-2,2'-(Hexadecanedioylbis(azanediyl))dipentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid: is a complex organic compound characterized by its unique structure, which includes a hexadecanedioyl core linked to two pentanedioic acid moieties via azanediyl bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid typically involves the following steps:
Formation of Hexadecanedioyl Core: The initial step involves the preparation of the hexadecanedioyl core, which can be synthesized through the oxidation of hexadecanedioic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of Azanediyl Bridges: The hexadecanedioyl core is then reacted with a suitable diamine, such as ethylenediamine, under controlled conditions to form the azanediyl bridges. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.
Attachment of Pentanedioic Acid Moieties: Finally, the resulting intermediate is reacted with pentanedioic acid or its derivatives under acidic or basic conditions to attach the pentanedioic acid moieties, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanediyl bridges, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the hexadecanedioyl and pentanedioic acid moieties, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-carbonyldiimidazole (CDI).
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with new functional groups replacing the original amide bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for structural biology studies.
Medicine
In medicine, (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid has potential applications as a drug delivery agent. Its ability to form stable complexes with therapeutic molecules can enhance the bioavailability and targeted delivery of drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid involves its ability to interact with various molecular targets. The azanediyl bridges and carboxyl groups can form hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,2’S)-2,2’-(Octadecanedioylbis(azanediyl))dipentanedioic acid: Similar structure but with an octadecanedioyl core.
(2S,2’S)-2,2’-(Dodecanedioylbis(azanediyl))dipentanedioic acid: Similar structure but with a dodecanedioyl core.
Uniqueness
(2S,2’S)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is unique due to its specific hexadecanedioyl core, which imparts distinct physical and chemical properties. This uniqueness makes it particularly suitable for applications requiring specific molecular interactions and stability.
Propiedades
IUPAC Name |
(2S)-2-[[16-[[(1S)-1,3-dicarboxypropyl]amino]-16-oxohexadecanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O10/c29-21(27-19(25(35)36)15-17-23(31)32)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(30)28-20(26(37)38)16-18-24(33)34/h19-20H,1-18H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUVQABKXSFQSU-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O)CCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl)benzo[b][1]benzazepine](/img/structure/B8145213.png)






